Product packaging for 4-Allyl-2-isopropoxyphenol(Cat. No.:)

4-Allyl-2-isopropoxyphenol

Cat. No.: B14882591
M. Wt: 192.25 g/mol
InChI Key: ICVLUTHYXHYLPY-UHFFFAOYSA-N
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Description

4-Allyl-2-isopropoxyphenol is a chemical compound of significant interest in organic and medicinal chemistry research, belonging to a class of synthetic and naturally occurring phenolic substances. This compound shares a close structural relationship with bioactive phenols such as eugenol (4-allyl-2-methoxyphenol) , a natural product found in clove oil and other aromatic plants known for its potent antifungal and antioxidant properties . The structural motif of an allyl chain attached to a phenolic ring is a key pharmacophore in many bioactive molecules. The specific substitution of an isopropoxy group at the ortho position in this compound makes it a valuable derivative for structure-activity relationship (SAR) studies. Researchers utilize this compound to investigate how modifications to the oxygen-containing functional groups on the phenol ring influence biological activity and physical properties, which is a common strategy in the development of new active compounds . The preparation of such specialized ortho-alkoxy phenols typically involves selective alkylation reactions, where a precursor phenol is reacted with an allyl halide in the presence of a base . In scientific screenings, structurally related allylphenols have demonstrated a range of promising biological activities. For instance, 2-allylphenol has been identified as a attractant for male Mediterranean fruit flies ( Ceratitis capitata ), suggesting potential applications in the development of eco-friendly pest management strategies . Furthermore, the closely related compound eugenol exhibits strong antibiofilm activity against azole-resistant Aspergillus fumigatus isolates. Studies indicate that its mechanism of action likely involves the significant downregulation of key fungal genes, including multidrug efflux pumps ( MDR1 and MDR4 ) and a gene encoding 14α demethylase ( erg11A ) . This positions this compound as a candidate for research into novel antifungal agents and the mitigation of antimicrobial resistance. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O2 B14882591 4-Allyl-2-isopropoxyphenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-propan-2-yloxy-4-prop-2-enylphenol

InChI

InChI=1S/C12H16O2/c1-4-5-10-6-7-11(13)12(8-10)14-9(2)3/h4,6-9,13H,1,5H2,2-3H3

InChI Key

ICVLUTHYXHYLPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)CC=C)O

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of 4 Allyl 2 Isopropoxyphenol

Electrophilic Aromatic Substitution Reactions: Regioselectivity and Substituent Effects

The reactivity and orientation of electrophilic aromatic substitution (EAS) on the 4-Allyl-2-isopropoxyphenol ring are governed by the electronic properties of its two substituents: the allyl group and the isopropoxy group. numberanalytics.compressbooks.pub Substituents on a benzene (B151609) ring influence the reaction rate and determine the position of the incoming electrophile. pressbooks.publumenlearning.com They can be broadly categorized as activating or deactivating groups, and as ortho-, para-, or meta-directors. numberanalytics.comlumenlearning.com

Substituent Effects:

Isopropoxy Group (-OCH(CH₃)₂): This is an activating group. The oxygen atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, increasing the electron density of the ring and making it more nucleophilic and thus more reactive towards electrophiles. libretexts.org This resonance effect is stronger than its electron-withdrawing inductive effect, which arises from the electronegativity of the oxygen atom. libretexts.org As a result, the isopropoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions. numberanalytics.comlibretexts.org

Allyl Group (-CH₂CH=CH₂): This is a weakly activating group. minia.edu.eg Alkyl groups, in general, are electron-donating through an inductive effect, which stabilizes the intermediate carbocation (arenium ion) formed during electrophilic attack. numberanalytics.comminia.edu.eg This stabilization is most effective when the positive charge is at the ortho and para positions. numberanalytics.com

Regioselectivity:

Given that both the isopropoxy and allyl groups are ortho, para-directing, the regioselectivity of electrophilic aromatic substitution on this compound will be a result of the interplay between their directing effects and steric hindrance. The available positions for substitution are C3, C5, and C6.

The isopropoxy group at C2 strongly directs to the ortho (C3) and para (C6) positions.

The allyl group at C4 directs to the ortho (C3 and C5) positions.

It is important to note that while general principles of substituent effects provide a predictive framework, the actual product distribution can be influenced by the specific electrophile and reaction conditions. nih.govrsc.org

Rearrangement Reactions Involving the Allyl Moiety

The allyl group in this compound can undergo rearrangement reactions, most notably the Claisen rearrangement. wikipedia.orglibretexts.orglibretexts.org The Claisen rearrangement is a ebi.ac.ukebi.ac.uk-sigmatropic rearrangement where an allyl phenyl ether thermally rearranges to an o-allylphenol. libretexts.orglibretexts.org This reaction is intramolecular and proceeds through a concerted, cyclic transition state. libretexts.orgorganic-chemistry.org

In the context of this compound, an important consideration is the potential for it to be an intermediate in a Claisen rearrangement starting from an allyl ether precursor. For instance, if 2-isopropoxyphenyl allyl ether were heated, it would be expected to undergo a Claisen rearrangement to yield 6-allyl-2-isopropoxyphenol. If the ortho positions are blocked, the allyl group can migrate to the para position via a subsequent Cope rearrangement. organic-chemistry.org

The aromatic Claisen rearrangement is characterized by the following key features:

It is a thermal reaction, often requiring high temperatures (around 250°C). libretexts.orglibretexts.org

The reaction proceeds through a concerted mechanism, involving the simultaneous breaking of the C-O ether bond and formation of a C-C bond between the allyl group and the aromatic ring. libretexts.orglibretexts.org

An initial non-aromatic intermediate is formed, which then tautomerizes to the stable phenolic product. libretexts.org

While this compound itself is the product of such a rearrangement, the allyl group can potentially undergo further isomerization or other reactions under specific catalytic conditions.

Oxidative Transformations and Metabolite Formation

This compound, being an analog of the well-studied compound eugenol (B1671780) (4-allyl-2-methoxyphenol), is expected to undergo similar oxidative transformations, particularly in biological systems. ebi.ac.uknih.gov These transformations are often mediated by enzymes and can lead to the formation of reactive intermediates. nih.gov

A key metabolic pathway for phenolic compounds like eugenol involves oxidation to form quinone-type intermediates. ebi.ac.uknih.gov This can occur through two main routes:

Oxidation to an ortho-quinone: This pathway would involve the oxidation of the catechol-like structure. For this compound, this would first require dealkylation of the isopropoxy group to form a catechol, which can then be oxidized to an o-quinone. ebi.ac.uk

Formation of a para-quinone methide: This involves the oxidation of the phenol (B47542) and subsequent rearrangement. nih.gov This pathway is considered significant for the bioactivation of compounds like eugenol. nih.gov

The formation of these quinone species is of toxicological interest as they are electrophilic and can react with cellular nucleophiles like proteins and DNA. nih.gov However, a study on the skin sensitizing potential of eugenol and its derivatives found that replacing the methoxy (B1213986) group with an isopropoxy group, as in this compound, led to a complete loss of sensitization in mice. ebi.ac.uk This suggests that the isopropoxy group may hinder the metabolic activation pathway that leads to the formation of the sensitizing hapten. ebi.ac.uk

The metabolism of many xenobiotics, including phenolic compounds, is primarily carried out by the cytochrome P450 (CYP450) family of enzymes in the liver. nih.govnih.gov In vitro studies using human liver microsomes are a common method to investigate the metabolic fate of compounds and their potential for drug-drug interactions. nih.govnih.gov

Eugenol has been shown to inhibit several major CYP450 enzymes, including CYP1A2, CYP2C9, CYP2D6, and CYP3A4. nih.gov Given the structural similarity, this compound is also likely to be a substrate and/or inhibitor of these enzymes. The biotransformation of this compound by CYP450 enzymes could involve:

O-deisopropylation: Removal of the isopropyl group to form 4-allylcatechol.

Hydroxylation: Addition of a hydroxyl group to the aromatic ring or the allyl side chain.

Epoxidation: Formation of an epoxide on the allyl double bond.

These enzymatic transformations can lead to a variety of metabolites with different biological activities and toxicological profiles. The inhibitory effect of eugenol on CYP450 enzymes suggests that this compound could also modulate the metabolism of co-administered drugs that are substrates for these enzymes, indicating a potential for herb-drug or drug-drug interactions. nih.gov

Role as a Catalyst or Co-catalyst in Organic Reactions

While the primary role of this compound is not as a catalyst, its phenolic hydroxyl group gives it Brønsted acidic properties. uchicago.edu This acidity, although weak, allows it to potentially act as a proton donor in certain reactions.

Brønsted acids are known to catalyze a variety of organic reactions, including additions to olefins and various coupling reactions. uchicago.edunih.govrsc.orgnih.gov In the context of redox-neutral coupling, a Brønsted acid can activate a substrate by protonation, facilitating nucleophilic attack.

For example, in reactions involving the activation of olefins, a strong Brønsted acid can protonate the double bond to generate a carbocation, which can then be intercepted by a nucleophile. nih.gov While this compound is a weak acid, its phenolic proton could potentially participate in proton-coupled electron transfer processes or act as a co-catalyst in the presence of a more active catalytic species. However, there is currently no direct evidence in the searched literature to suggest a significant role for this compound as a primary Brønsted acid catalyst in redox-neutral coupling reactions. Its acidity is more likely to be relevant in its own reactions and interactions rather than in a catalytic capacity for other transformations.

Influence on Reactivity and Selectivity in Catalytic Systems

While direct studies on the influence of this compound on the reactivity and selectivity in traditional catalytic systems are not extensively documented in publicly available literature, significant insights can be drawn from research on its close structural analog, eugenol (4-allyl-2-methoxyphenol), and other derivatives in polymerization catalysis. The structural features of this compound, namely the phenolic hydroxyl group, the allyl group, and the isopropoxy substituent, are all expected to play a role in its reactivity and potential as a modulator in catalytic processes.

Research into the polymerization of eugenol-based monomers, such as benzoxazines, provides a valuable platform to understand the catalytic behavior of this class of compounds. The polymerization process itself is a catalytically driven reaction, often initiated by heat or a catalyst, and the structure of the monomer directly influences the reaction kinetics and the properties of the resulting polymer.

For instance, the synthesis of benzoxazine (B1645224) monomers from eugenol, a primary amine, and formaldehyde, followed by thermal ring-opening polymerization, is a well-established process. rsc.orgresearchgate.net The reactivity in these systems is largely governed by the electronic and steric environment of the phenolic ring and the nature of the substituents. The presence of the allyl group and the alkoxy group (methoxy in eugenol, isopropoxy in the title compound) can affect the electron density of the aromatic ring, thereby influencing the electrophilic substitution reactions involved in monomer synthesis and the subsequent polymerization.

In the context of polymer synthesis, the reactivity of eugenol-derived monomers has been shown to be influenced by the nature of the substituents on the phenolic ring. For example, the copolymerization of eugenol-derived methacrylates has been studied, and the bulky nature of the eugenol moiety can impact the polymerization kinetics and the microstructure of the resulting copolymers. mdpi.com

Furthermore, the allyl group present in this compound offers a reactive site for various catalytic transformations. For example, the thiol-ene reaction has been utilized to functionalize eugenol, creating multifunctional monomers for UV-curable resins. rsc.org The efficiency and selectivity of such reactions are inherently tied to the catalytic system employed and the electronic properties of the allyl group, which are in turn influenced by the other substituents on the phenol ring.

The isopropoxy group, being bulkier than the methoxy group in eugenol, is expected to exert a more significant steric hindrance. This steric bulk can influence the regioselectivity of catalytic reactions involving the phenolic ring or the hydroxyl group. In catalytic systems where the phenol acts as a ligand, the size of the isopropoxy group could affect the coordination geometry around the metal center, thereby influencing the selectivity of the catalyzed reaction. wikipedia.org For example, in the ortho-alkylation of phenols catalyzed by metal complexes, the steric hindrance of substituents on the phenol can direct the incoming group to a less hindered position. rsc.orgacs.org

The electronic effect of the isopropoxy group, an electron-donating group, would also influence the reactivity of the phenol. It increases the electron density on the aromatic ring, potentially enhancing its reactivity in electrophilic aromatic substitution reactions. However, this electronic effect is balanced by the steric hindrance it imposes.

The following table summarizes data from the polymerization of eugenol-derived monomers, which can serve as a proxy for understanding the potential reactivity of this compound in similar catalytic polymerization systems.

Monomer/SystemCatalyst/InitiatorPolymerization ConditionsKey Findings on Reactivity/SelectivityReference
Eugenol-based benzoxazinesThermal (self-initiated)170-250 °CRing-opening polymerization confirmed by disappearance of oxazine (B8389632) ring peak in FT-IR. rsc.org
Eugenyl-2-hydroxypropyl methacrylate (B99206) (EUGMA)Azobisisobutyronitrile (AIBN)Free radical polymerizationEugenol has been found to act as a retarder in the polymerization of methyl methacrylate (MMA). mdpi.com
EugenolThiol-ene reaction with multifunctional thiolsPhotoinitiator (DMPA)Efficient functionalization of the allyl group to create multifunctional monomers for UV curing. rsc.org
Eugenol-derived methacrylates2,2′-azobis(isobutyronitrile) (AIBN)Emulsion radical polymerizationStable latexes of various poly(eugenol-derived methacrylates) were successfully obtained. researchgate.netacs.org
Eugenol and phenol blend for benzoxazine synthesisThermal-The phenol:eugenol ratio allows for the adjustment of crosslinking density and glass transition temperature. rsc.org

Advanced Analytical Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation of Reaction Products and Derivatives

Spectroscopy is fundamental to the characterization of 4-Allyl-2-isopropoxyphenol, providing unambiguous evidence of its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound by mapping the hydrogen (¹H NMR) and carbon (¹³C NMR) frameworks. While specific spectral data for this compound is not widely published, the expected chemical shifts can be inferred from its structural components: the allyl group, the isopropoxy group, and the substituted phenol (B47542) ring, by comparing with analogous compounds like 2-allylphenol, 2-isopropoxyphenol (B44703), and eugenol (B1671780).

¹H NMR: The proton NMR spectrum would display characteristic signals for each part of the molecule. The aromatic protons would appear as distinct signals in the downfield region. The allyl group would produce a complex pattern with signals for its vinyl and methylene (B1212753) protons. The isopropoxy group would show a septet for the methine proton and a doublet for the two equivalent methyl groups. The phenolic hydroxyl proton would present as a broad singlet.

¹³C NMR: The carbon NMR spectrum provides complementary information. It would show distinct signals for each of the 12 carbon atoms in the molecule, including the aromatic carbons, the two carbons of the allyl double bond, the allylic methylene carbon, and the carbons of the isopropoxy group.

Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Aromatic-H6.6 - 7.0112 - 148
Phenolic -OH5.0 - 6.0 (broad)N/A
Allyl =CH-5.8 - 6.1 (m)~137
Allyl =CH₂5.0 - 5.2 (m)~115
Allyl -CH₂-3.2 - 3.4 (d)~40
Isopropoxy -CH4.3 - 4.6 (septet)~72
Isopropoxy -CH₃1.2 - 1.4 (d)~22

Note: Predicted values are based on data from structurally related compounds. Actual experimental values may vary.

Mass Spectrometry (MS) Applications in Mechanistic Studies and Product Analysis

Mass Spectrometry (MS) is a critical technique for determining the molecular weight and fragmentation pattern of this compound, providing confirmation of its identity and insights into its structure. The compound has a monoisotopic mass of 192.11503 g/mol . When coupled with Gas Chromatography (GC-MS), it allows for the analysis of individual components within a mixture.

In mechanistic studies, MS can be used to identify reaction intermediates and byproducts, helping to elucidate the pathways of synthesis or degradation. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 192. The fragmentation pattern would likely involve the loss of the allyl group (C₃H₅, 41 Da) leading to a fragment at m/z 151, and the loss of the isopropyl group (C₃H₇, 43 Da) or propene from the isopropoxy group, leading to a fragment at m/z 150, which corresponds to 4-allyl-catechol. Further fragmentation of the aromatic ring would also be observed.

Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Identity Significance
192[M]⁺Molecular Ion
177[M - CH₃]⁺Loss of a methyl group
151[M - C₃H₅]⁺Loss of the allyl group
150[M - C₃H₆]⁺Loss of propene from isopropoxy group

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key functional groups. A broad band around 3400-3600 cm⁻¹ would indicate the O-H stretching of the phenolic group. C-H stretching vibrations from the aromatic ring, allyl, and isopropoxy groups would appear around 2850-3100 cm⁻¹. The C=C stretching of the aromatic ring would be observed in the 1500-1600 cm⁻¹ region, while the C=C stretch of the allyl group would appear around 1640 cm⁻¹. Strong bands corresponding to the C-O stretching of the ether and phenol groups would be visible in the 1000-1300 cm⁻¹ range.

Key IR Absorption Bands for this compound

Functional Group Characteristic Wavenumber (cm⁻¹)
Phenolic O-H stretch3400 - 3600 (broad)
Alkene =C-H stretch3050 - 3100
Aromatic C-H stretch3000 - 3100
Aliphatic C-H stretch2850 - 2980
Alkene C=C stretch~1640
Aromatic C=C stretch1500 - 1600
Aryl Ether C-O stretch1200 - 1270
Phenol C-O stretch~1200

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system of the substituted benzene (B151609) ring. Phenolic compounds typically exhibit one or more absorption bands in the UV region between 250 and 300 nm. For this compound, an absorption maximum (λmax) would be expected around 280 nm, characteristic of the phenolic chromophore.

Chromatographic Separations for Purity and Reaction Monitoring

Chromatographic methods are essential for separating this compound from reactants, solvents, and byproducts, as well as for quantifying its purity.

Gas Chromatography (GC) for Volatile Components

Gas Chromatography (GC) is an ideal method for the analysis of volatile and thermally stable compounds like this compound and its common precursor, eugenol. The technique is widely used for purity assessment and to monitor the progress of reactions where volatile substances are involved. A typical GC analysis would employ a fused-silica capillary column with a non-polar or medium-polarity stationary phase. A Flame Ionization Detector (FID) provides excellent sensitivity for quantitative analysis, while coupling the GC to a Mass Spectrometer (GC-MS) allows for definitive peak identification based on mass spectra.

Typical GC-MS Parameters for Analysis of Eugenol Derivatives

Parameter Condition
ColumnFused-silica capillary (e.g., 30 m x 0.25 mm ID)
Stationary PhaseNon-polar (e.g., 5% Phenyl Polysiloxane)
Carrier GasHelium or Hydrogen
Injector Temperature250 - 270 °C
DetectorFlame Ionization (FID) or Mass Spectrometry (MS)
Temperature ProgramRamped from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 280°C)

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile or stable for GC. It is particularly useful for monitoring the synthesis of this compound by separating it from non-volatile starting materials and products in the reaction mixture.

Reversed-phase HPLC is the most common mode for this type of analysis. A C18 stationary phase is typically used with a mobile phase consisting of a mixture of water (often acidified with acetic or formic acid to suppress ionization of the phenolic group) and an organic solvent like acetonitrile (B52724) or methanol. Detection is usually accomplished with a UV detector set to the λmax of the analyte (around 280 nm). The retention time and peak area can be used to identify and quantify the compound, respectively.

Hyphenated Techniques (e.g., GC-MS, HPLC-MS) for Complex Mixture Analysis

Hyphenated analytical techniques, which combine a separation method with a spectroscopic method, are indispensable for the analysis of this compound, especially within complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are powerful tools that provide both high-resolution separation and definitive molecular identification.

While specific GC-MS analysis data for this compound is not extensively published, the analysis of structurally similar phenolic compounds is well-documented. For instance, GC-MS has been effectively used for the phytochemical profiling of various plant extracts, identifying a wide range of phenolic compounds. jocpr.comsemanticscholar.org The methodology typically involves a gas chromatograph to separate volatile and semi-volatile compounds, which are then introduced into a mass spectrometer for detection and identification based on their mass-to-charge ratio and fragmentation patterns. thermofisher.com For phenolic compounds, a derivatization step is often employed to increase their volatility and improve chromatographic separation. dphen1.com Given the structural similarities, it is anticipated that GC-MS would be a suitable method for the analysis of this compound, likely after a similar derivatization process.

The Human Metabolome Database predicts a GC-MS spectrum for the related compound 2-isopropoxyphenol, indicating the feasibility of this technique for this class of compounds. hmdb.ca A typical GC-MS analysis of phenolic compounds would involve specific temperature programming of the GC oven and the use of a capillary column to achieve efficient separation. semanticscholar.orgdphen1.com

Parameter Typical Value for Phenolic Compound Analysis
Column Type Capillary Column (e.g., Rxi-5Sil MS)
Carrier Gas Helium
Injection Mode Split/Splitless
Oven Temperature Program Ramped increase to achieve separation
Ionization Mode Electron Ionization (EI)
Analyzer Quadrupole or Time-of-Flight (TOF)

Similarly, HPLC-MS is a valuable technique for the analysis of less volatile or thermally labile phenolic compounds. It offers the advantage of analyzing samples in the liquid phase, which can sometimes simplify sample preparation. dphen1.com The choice between GC-MS and HPLC-MS often depends on the specific properties of the analyte and the complexity of the sample matrix. dphen1.com

Electrochemical Methods for Detection and Reaction Study

Electrochemical methods offer a sensitive and often rapid approach for the detection and study of electroactive compounds like this compound. These techniques are based on measuring the current or potential changes resulting from electrochemical reactions at an electrode surface.

Voltammetric Techniques for Redox Behavior

Voltammetric techniques are instrumental in studying the redox (reduction-oxidation) behavior of phenolic compounds. The phenolic hydroxyl group is electrochemically active and can be oxidized at an electrode surface. This oxidation process provides a basis for the quantitative determination of the compound. The redox potential of a phenolic compound is a key parameter that can be correlated with its antioxidant or prooxidant activity. nih.gov

Studies on eugenol, a close structural analogue of this compound, have shown that the redox potential is a significant factor in its biological activity. nih.govnih.gov It is expected that this compound would exhibit similar electrochemical behavior, with the isopropoxy group potentially influencing the ease of oxidation of the phenolic hydroxyl group. The specific voltammetric technique used, such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV), can provide detailed information about the reaction mechanism and kinetics. mdpi.com

Molecularly Imprinted Polymer (MIP) based Electrochemical Sensors for Analogues

Molecularly Imprinted Polymers (MIPs) are synthetic receptors with recognition sites tailored for a specific molecule. nih.gov When integrated with an electrochemical transducer, they create highly selective and sensitive sensors. mdpi.com While a specific MIP-based sensor for this compound has not been reported, the technology has been successfully applied to the detection of other phenolic compounds, demonstrating its potential for this application. mdpi.comresearchgate.net

The principle of a MIP-based electrochemical sensor involves the creation of a polymer matrix in the presence of the target analyte (the template). After removal of the template, cavities are left in the polymer that are complementary in shape, size, and chemical functionality to the analyte. When the sensor is exposed to a sample containing the target analyte, the analyte rebinds to these cavities, causing a measurable change in the electrochemical signal. This high selectivity makes MIP-based sensors particularly useful for analyzing complex samples where interfering substances may be present. nih.govmdpi.com

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are based on the fundamental principles of quantum physics and provide highly accurate information about the electronic structure of molecules.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It calculates the electron density to determine properties like molecular geometry, orbital energies, and reactivity descriptors. While specific DFT studies focused solely on 4-Allyl-2-isopropoxyphenol are not prominent in the literature, extensive research on its parent compound, eugenol (B1671780), demonstrates the potential of this approach. researchgate.net

DFT has been employed to study the antioxidant mechanisms of phenols by calculating bond dissociation enthalpies (BDEs) and modeling reactions with radicals. ustc.edu.cn For this compound, DFT calculations could elucidate how the substitution of a methoxy (B1213986) group with a bulkier isopropoxy group alters the electronic distribution on the aromatic ring and the phenolic hydroxyl group. This would directly impact its reactivity, particularly its potential as an antioxidant. Key parameters that can be computed using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity and stability. acs.org

Table 1: Potential DFT-Calculated Properties for this compound

PropertySignificance
Optimized Molecular GeometryPredicts the most stable 3D structure, including bond lengths and angles.
HOMO-LUMO Energy GapIndicates the chemical reactivity and kinetic stability of the molecule. acs.org
Electron Density DistributionShows the electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack.
Bond Dissociation Enthalpy (O-H)Quantifies the antioxidant potential by indicating the ease of hydrogen atom donation from the phenolic group. ustc.edu.cn
Global Reactivity DescriptorsIncludes electronegativity, hardness, and softness, which predict the overall reactivity profile of the compound. researchgate.net

This table is illustrative and represents properties that could be calculated for this compound using DFT methods.

Semi-empirical methods, such as PM3 (Parametric Method 3), offer a computationally less expensive alternative to DFT for exploring the conformational landscape of molecules. These methods simplify QM calculations by using parameters derived from experimental data. For a flexible molecule like this compound, which has rotational freedom in its allyl and isopropoxy side chains, semi-empirical methods would be highly effective for performing a broad conformational search to identify low-energy conformers. Identifying the preferred three-dimensional structures is a critical first step for further studies like molecular docking and dynamics.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular mechanics and dynamics simulations are used to study the movement and interactions of atoms and molecules over time, providing insights into conformational changes and binding events.

Molecular Dynamics (MD) simulations model the dynamic behavior of molecules, revealing how they move, change shape, and interact with their environment. nih.gov For this compound, MD simulations could be used to study the flexibility of the allyl and isopropoxy groups and to understand how the molecule interacts with solvents or biological targets like proteins and membranes. In numerous studies on eugenol and its derivatives, molecular docking combined with MD simulations has been used to predict and analyze the binding interactions within the active sites of proteins, such as those involved in inflammation or cancer. nih.govacs.orgnih.gov This same approach could be applied to this compound to predict its potential biological targets and understand the stability of the resulting ligand-protein complexes.

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have specific recognition sites for a target (template) molecule. The creation of effective MIPs relies on the formation of a stable pre-polymerization complex between the template and a functional monomer. nih.gov Computational methods are instrumental in the rational design of MIPs. researchgate.netnih.gov

DFT is commonly used to calculate the binding energy (ΔE) between the template molecule and various functional monomers. A more negative binding energy typically indicates a stronger and more stable interaction. This allows for the in silico screening of a library of monomers to identify the one that will form the most stable complex with the template, which is crucial for creating highly selective recognition sites. nih.govresearchgate.net Following the selection of a monomer, MD simulations can be performed to study the dynamic stability of the template-monomer complex in a simulated solvent environment before the polymerization step. researchgate.net

For the development of a MIP specific to this compound, these computational steps would be essential for selecting the optimal functional monomer and cross-linker, thereby guiding the experimental synthesis.

Table 2: Illustrative Computational Screening of Functional Monomers for a this compound MIP

Functional MonomerTemplate-Monomer Binding Energy (ΔE, kJ/mol) - HypotheticalRationale
Methacrylic Acid (MAA)-25.5Forms hydrogen bonds with the phenolic hydroxyl group.
4-Vinylpyridine (B31050) (4-VP)-18.2Interacts with the phenolic proton via its nitrogen atom.
Acrylamide (AM)-22.1Can act as both a hydrogen bond donor and acceptor.
Trifluoromethyl acrylic acid (TFMAA)-30.8Stronger acidic proton leads to a more favorable hydrogen bond with the template.

This table provides a hypothetical example of how computational screening is used. The monomer with the most negative binding energy (in this case, TFMAA) would likely be chosen for synthesis.

Structure-Activity Relationship (SAR) Studies via In Silico Approaches

In silico Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity using computational methods. ej-chem.org These studies help in designing new molecules with enhanced potency and reduced toxicity.

A significant SAR finding for this compound comes from a study on skin sensitization. Research on eugenol and its analogues revealed that replacing the methoxy group of eugenol with an isopropoxy group to form this compound resulted in a complete loss of skin sensitizing potential in a mouse model. ebi.ac.uk This indicates that even a relatively small change in the substituent at the C2 position of the phenol (B47542) ring can have a profound impact on biological activity.

Computational SAR studies on eugenol derivatives have further highlighted the structural features important for various activities. nih.govnih.gov Molecular docking and QSAR (Quantitative Structure-Activity Relationship) models have shown that the phenolic hydroxyl group, the allyl chain, and the nature of the substituent ortho to the hydroxyl group are critical for interactions with biological targets. nih.govmdpi.com The loss of activity observed with the isopropoxy substitution could be due to steric hindrance, where the bulkier group prevents the molecule from fitting correctly into a protein's binding site, or it could be due to altered electronic properties that affect metabolic activation pathways. ebi.ac.uk These hypotheses can be effectively tested and validated using the computational methods described above.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry and molecular modeling are powerful tools for elucidating the intricate details of chemical reactions, including the identification of reaction pathways and the characterization of transient states. While specific computational studies on the reaction pathways of this compound are not extensively available in the current body of scientific literature, significant insights can be drawn from computational analyses of its close structural analog, eugenol (4-allyl-2-methoxyphenol). The primary difference between these two molecules is the substitution of a methoxy group in eugenol with an isopropoxy group in this compound. This substitution is expected to influence the reaction kinetics and thermodynamics but not fundamentally alter the principal reaction pathways.

The most probable reaction pathways for this compound, inferred from studies on eugenol, involve the phenolic hydroxyl group and the allyl side chain. These reactions are often oxidative in nature and can lead to the formation of reactive intermediates.

One of the key reaction pathways for phenolic compounds like this compound is oxidation, which can proceed through various mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET). Computational studies using Density Functional Theory (DFT) on eugenol have explored its antioxidant activity, which is directly related to these oxidative pathways. researchgate.net The phenolic hydroxyl group is the primary site for antioxidant activity, readily donating a hydrogen atom to free radicals.

A critical reaction pathway for eugenol, and by extension this compound, is its metabolic activation by enzymes such as cytochrome P450. This process is believed to lead to the formation of a highly reactive quinone methide intermediate. nih.gov The formation of this intermediate is a crucial step that has been investigated computationally for eugenol. The reaction involves the oxidation of the phenol to a phenoxy radical, followed by the loss of a hydrogen atom from the benzylic position of the allyl group.

The stability and reactivity of the resulting quinone methide are critical determinants of the subsequent chemical behavior of the molecule. Computational studies on eugenol-derived quinone methide have shown that the extended π-conjugation from the allyl group significantly stabilizes this intermediate. nih.gov This stabilization will also be a key feature for the quinone methide derived from this compound.

The transition states for these reactions involve the geometric and electronic rearrangement of the molecule as it moves from reactant to product. For the hydrogen atom transfer from the phenolic hydroxyl group, the transition state would involve the elongation of the O-H bond and the approach of the abstracting radical. For the formation of the quinone methide, the transition state analysis would focus on the energetics of the hydrogen abstraction from the allyl group and the subsequent electronic reorganization to form the quinone methide structure.

While specific energy barriers and transition state geometries for this compound have yet to be reported, the table below summarizes the likely reaction pathways and intermediates based on the computational studies of eugenol.

Reaction PathwayReactant(s)Key Intermediate(s)Product(s)Computational Methodologies Applied to Analogs
Hydrogen Atom Transfer (HAT)This compound + Radical4-Allyl-2-isopropoxyphenoxy radicalStabilized radical + Protonated initial radicalDensity Functional Theory (DFT) researchgate.net
Cytochrome P450-mediated OxidationThis compound + O₂ + NADPHEpoxide, Quinone MethideHydroxylated derivatives, Glutathione (B108866) conjugatesMolecular Docking, DFT nih.gov
Quinone Methide Formation4-Allyl-2-isopropoxyphenoxy radicalTransition state for H-abstraction4-Allyl-2-isopropoxy-quinone methideDFT, Ab initio methods
Nucleophilic Addition to Quinone Methide4-Allyl-2-isopropoxy-quinone methide + Nucleophile (e.g., Glutathione)Michael adduct intermediateGlutathione conjugateNot specified in abstracts

Further computational investigations, employing methods such as DFT and time-dependent DFT (TD-DFT), would be invaluable for precisely mapping the potential energy surface of this compound's reactions. Such studies would allow for the accurate calculation of activation energies, the characterization of transition state structures, and a deeper understanding of the electronic factors that govern its reactivity.

Preclinical and Mechanistic Biological Investigations

In Vitro Biological Activity Studies

Antimicrobial Properties (e.g., Antibacterial, Antifungal Activity)

While direct studies on the antimicrobial properties of 4-Allyl-2-isopropoxyphenol are limited, research on its structural analog, eugenol (B1671780) (4-allyl-2-methoxyphenol), provides significant insights. Eugenol has demonstrated notable activity against both methicillin-resistant (MRSA) and methicillin-sensitive Staphylococcus aureus (MSSA) clinical strains. nih.gov It has been shown to inhibit the formation of biofilms, disrupt cell-to-cell connections, detach existing biofilms, and kill bacteria within the biofilms of both MRSA and MSSA with similar effectiveness. nih.gov This suggests that eugenol could be a candidate for controlling or eradicating S. aureus biofilm-related infections. nih.gov

Furthermore, a systematic review has highlighted eugenol's potential as an antimicrobial, antibiofilm, anti-virulence, and anti-quorum sensing agent against a wide range of bacterial strains. nih.gov This includes bacteria associated with chronic, dental, and foodborne infections, as well as resistant strains from the ESKAPE group (Enterococcus spp., Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter spp.). nih.gov The antibacterial activity of eugenol is believed to stem from its influence on various quorum sensing systems, which are crucial for bacterial virulence and biofilm formation. nih.gov

Another related compound, 4-allylbenzene-1,2-diol, has shown strong antibacterial activity against several plant pathogens, including Xanthomonas oryzae pathovar oryzae and X. axonopodis pv. citri. nih.gov It exhibited a broad antibacterial spectrum with minimum inhibitory concentration (MIC) values ranging from 333.75 to 1335 μmol/L. nih.gov In vivo experiments demonstrated a significant protective effect against Xoo in rice. nih.gov

Table 1: Antimicrobial Activity of Eugenol and Related Compounds

CompoundTarget MicroorganismActivityReference
EugenolMRSA and MSSAInhibits biofilm formation, disrupts biofilms, kills bacteria in biofilms. nih.gov nih.gov
EugenolVarious bacterial strains (including ESKAPE pathogens)Antimicrobial, antibiofilm, anti-virulence, and anti-quorum sensing. nih.gov nih.gov
4-Allylbenzene-1,2-diolPlant pathogenic bacteria (Xanthomonas spp., Pectobacterium spp.)Good bactericidal activity, with MICs as low as 333.75 μmol/L. nih.gov nih.gov

Modulation of Efflux Pumps and Biofilm Formation in Microorganisms

Research has shown that eugenol can modulate the expression of genes involved in efflux pumps and biofilm formation in azole-resistant Aspergillus fumigatus. researchgate.netnih.govdoaj.org Efflux pumps are proteins that can expel antimicrobial agents from within microbial cells, contributing to drug resistance. nih.gov Studies have indicated that eugenol treatment leads to a significant downregulation of efflux pump genes such as MDR1, MDR4, and erg11A, as well as the biofilm-associated gene MedA, in these resistant fungal isolates. nih.govfrontiersin.org This suggests that eugenol can interfere with the mechanisms that protect the fungus from antifungal drugs and its ability to form resilient biofilm communities.

The antibiofilm activity of eugenol against these resistant A. fumigatus isolates was observed at concentrations ranging from 312 to 500 µg/mL. nih.govdoaj.org Confocal laser scanning microscopy confirmed that eugenol treatment resulted in the absence of the extracellular matrix, a key structural component of biofilms. nih.govfrontiersin.org This disruption of the biofilm structure, coupled with the downregulation of efflux pump genes, points to a multi-faceted mechanism of action against resistant fungi. nih.govfrontiersin.org

Eugenol's impact on biofilms extends to bacteria as well. It has been shown to effectively inhibit biofilm growth of both MRSA and MSSA in a concentration-dependent manner and can eradicate pre-established biofilms at its minimum inhibitory concentration (MIC) or twice the MIC. nih.gov The mechanism behind this involves the downregulation of genes like sarA, icaA, and icaD, which are crucial for polysaccharide production and cell adhesion within biofilms. researchgate.net

Table 2: Effect of Eugenol on Gene Expression in Azole-Resistant Aspergillus fumigatus

GeneFunctionEffect of Eugenol TreatmentReference
MDR1, MDR4Efflux PumpsDecreased expression. nih.gov nih.gov
erg11ASterol BiosynthesisDecreased expression. nih.gov nih.gov
MedABiofilm FormationDecreased expression. nih.gov nih.gov

Anti-Inflammatory Mechanisms at the Cellular Level

Eugenol has been shown to possess anti-inflammatory properties by modulating various cellular pathways. nih.gov One of the key mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govmdpi.com NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.gov Eugenol has been observed to inhibit the activation of NF-κB, which in turn leads to the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govmdpi.com

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common in vitro model for studying inflammation, eugenol has been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), both of which are key mediators of inflammation. nih.gov This inhibition is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for their production. nih.gov

Furthermore, eugenol's anti-inflammatory effects are also linked to its antioxidant properties. nih.gov It can enhance the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), and glutathione-S-transferase (GST). nih.gov By scavenging free radicals and reducing oxidative stress, eugenol can mitigate the inflammatory response. nih.gov

In Vivo Preclinical Models (Excluding Safety/Toxicity Profiles and Clinical Trials)

Assessment of Sensitization Potential in Animal Models: Mechanistic Insights

Studies in mice have provided insights into the skin sensitization potential of eugenol and its derivatives, including this compound. Research using the mouse local lymph node assay, a standard method for assessing sensitization, revealed that replacing the methoxy (B1213986) group of eugenol with an isopropoxy group, to form this compound, resulted in a complete loss of sensitizing potential. acs.orgebi.ac.uk

The proposed mechanism for eugenol's sensitizing activity involves a metabolic pathway. It is thought that eugenol undergoes demethylation followed by oxidation to form an ortho-quinone. acs.orgebi.ac.uk This ortho-quinone can then act as a hapten, a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. acs.orgebi.ac.uk An alternative, though less likely, pathway involves the formation of a tautomeric para-quinone methide. acs.orgebi.ac.uk The lack of sensitization with this compound suggests that the isopropoxy group may hinder the metabolic activation required to form the reactive hapten. acs.org

In contrast, isoeugenol (B1672232), a structural isomer of eugenol, is a stronger skin sensitizer. nih.govnih.gov Its mechanism is believed to proceed through a different pathway that does not involve demethylation but rather a direct oxidation to a para-quinone methide. acs.orgnih.gov The difference in the position of the double bond in the allyl side chain between eugenol and isoeugenol is thought to be a key factor in their differing sensitization potentials and mechanisms. nih.gov

Insect Attractant/Repellent Properties: Structure-Function Relationships

Eugenol is known for its dual role as both an insect attractant and repellent, with its effect often being dose-dependent. cornell.edu At lower concentrations, it can act as an attractant for certain insects, while at higher concentrations, it functions as a repellent. cornell.edu This compound is a component of some mosquito repellents and has been shown to be effective against species like Aedes aegypti. cornell.edu

As an attractant, eugenol is particularly effective for certain beetle species. It is used in traps for the Japanese beetle, often in combination with other compounds like geraniol (B1671447) and phenethyl propionate. cornell.edu It is also an attractant for the scarab beetle Maladera matrida. cornell.edu Furthermore, eugenol has been found to synergize the effect of the thrips attractant, ethyl iso-nicotinate, significantly increasing the number of onion thrips (Thrips tabaci) captured in traps. researchgate.net

Derivatives of eugenol have also been investigated for their insecticidal and antifeedant properties. nih.gov Studies on the red palm weevil (Rhynchophorus ferrugineus) showed that ether derivatives of eugenol had a stronger antifeedant effect than ester derivatives. nih.gov This indicates that modifications to the eugenol structure can significantly influence its interaction with insects. The related compound, methyl eugenol, is a well-known powerful attractant for certain fruit fly species of the genus Bactrocera. oup.com

Biochemical Pathway Interactions

Enzyme Inhibition or Activation Studies (e.g., Cytochrome P450)

The interaction of this compound with metabolic enzymes has been primarily inferred through comparative studies with its structural analogue, eugenol (4-allyl-2-methoxyphenol). The key difference in their potential for biological activation lies in the nature of the alkoxy group attached to the phenol (B47542) ring.

Research investigating skin sensitization has provided significant insights into the differential enzymatic handling of these compounds. In a mouse local lymph node assay, eugenol is a known sensitizer, a process believed to be mediated by metabolic activation. ebi.ac.uk The proposed mechanism involves enzymatic demethylation of the methoxy group, followed by oxidation to a reactive ortho-quinone intermediate which can then act as a hapten. ebi.ac.uk

Conversely, when the methoxy group of eugenol is replaced with an isopropoxy group to form this compound, a complete loss of skin sensitizing potential is observed. ebi.ac.uk This strongly suggests that the enzymes responsible for the metabolic activation of eugenol are unable to process this compound in the same manner. The bulkier isopropoxy group likely prevents the initial enzymatic dealkylation step, which is critical for the subsequent oxidation and formation of a reactive metabolite. While the specific enzymes, such as Cytochrome P450 isoforms, have not been explicitly identified in direct studies with this compound, the evidence points to a significant alteration in its enzymatic processing compared to eugenol. ebi.ac.uk

Separately, other research into the broader class of allylbenzene (B44316) compounds has explored their potential as enzyme inhibitors. Studies on various derivatives of isopropoxy allylbenzene have identified them as potential inhibitors of 15-lipoxygenase, an enzyme involved in inflammatory pathways. nih.gov These findings suggest that the isopropoxy allylbenzene scaffold has the potential for specific enzyme interactions, though direct inhibitory studies on this compound against lipoxygenase or other enzymes are not extensively documented. nih.gov

Table 1: Comparative Enzymatic Activation Potential in Skin Sensitization Assays

CompoundAlkoxy GroupObserved Sensitizing Potential (in mouse model)Implied Enzymatic Interaction
Eugenol (analogue)MethoxyPresentUndergoes enzymatic demethylation and oxidation, leading to the formation of a reactive hapten. ebi.ac.uk
This compound IsopropoxyAbsentDoes not appear to undergo the necessary enzymatic dealkylation and oxidation required for activation. ebi.ac.uk

Metabolic Transformation Pathways in Biological Systems

The metabolic transformation pathway of this compound in biological systems is defined by its structural stability compared to its methoxy analogue, eugenol. ebi.ac.uk The metabolic fate of a compound is intrinsically linked to how it is recognized and processed by metabolic enzymes, as discussed in the previous section.

For eugenol, the established metabolic pathway leading to sensitization involves bioactivation. This transformation proceeds via the enzymatic cleavage of the methoxy group (demethylation). ebi.ac.uk This initial step is followed by the oxidation of the resulting catechol intermediate into a highly reactive ortho-quinone, which can then covalently bind to skin proteins, initiating an immune response. ebi.ac.uk An alternative, though less favored, pathway for related compounds may involve oxidation to a quinone methide. ebi.ac.uk

In stark contrast, the metabolic pathway for this compound does not appear to involve this bioactivation route. The substitution of the methoxy group with the more sterically hindered isopropoxy group effectively blocks the initial dealkylation step. ebi.ac.uk Studies have shown a complete loss of sensitization for the isopropoxy derivative, indicating that the metabolic transformation to a reactive ortho-quinone intermediate is prevented. ebi.ac.uk Therefore, the primary metabolic pathway for this compound appears to be one that avoids the creation of these reactive species, leading to its lack of sensitizing capacity. ebi.ac.uk

Table 2: Proposed Metabolic Transformation Pathways

CompoundProposed Initial Metabolic StepKey IntermediateBiological Outcome (Sensitization)
Eugenol (analogue)O-demethylationortho-quinoneSensitizer ebi.ac.uk
This compound No significant O-dealkylationReactive intermediate not formedNon-sensitizer ebi.ac.uk

Applications in Advanced Materials and Chemical Synthesis

Utilization as a Building Block in Organic Synthesis

The presence of multiple functional groups allows 4-allyl-2-isopropoxyphenol to be a valuable precursor in the construction of more complex chemical architectures.

This compound serves as a valuable starting material for the synthesis of a variety of complex molecules. It is recognized as a phenylpropanoid and an analogue of eugenol (B1671780), where an isopropoxy group replaces the more common methoxy (B1213986) group. nih.govebi.ac.uk This structural similarity to eugenol, a well-established precursor in organic and bio-organic synthesis, positions this compound as a key building block. researchgate.net The synthesis of complex and diverse compounds is a significant area of research, particularly in the development of new therapeutic agents. illinois.edu

The derivatization of its close analogue, 4-allyl-2-methoxyphenol (eugenol), has been explored for creating compounds with significant biological activities, including potential anticancer agents. neliti.comits.ac.id For instance, derivatives of eugenol have shown activity against human breast cancer cells. neliti.comits.ac.id The synthetic strategies often involve the modification of the phenolic hydroxyl group or the allyl side chain. cabidigitallibrary.org Given that the replacement of the methoxy group with an isopropoxy group can modulate the biological and physicochemical properties of the molecule, this compound is an attractive candidate for similar synthetic explorations aimed at discovering new pharmaceutical agents. nih.govebi.ac.uk The synthesis of dissymmetrical ethers from related catechol derivatives highlights a pathway for creating important pharmaceutical intermediates. researchgate.net

The allyl group in this compound imparts reactivity that is characteristic of olefins, making it a participant in various addition and cycloaddition reactions. While specific examples detailing the direct use of this compound in dienol synthesis are not prevalent in the literature, the reactivity of similar structures provides a strong indication of its potential. For instance, the intramolecular Diels-Alder furan (B31954) (IMDAF) reaction is a key step in the synthesis of complex fused polycyclic heterocycles from allylamino- or allyloxy-furyl-(hetero)arenes. researchgate.net This demonstrates the utility of the allyl group in forming cyclic structures.

Furthermore, the Diels-Alder reaction of 2-vinylbenzofurans with dienophiles is a known synthetic route to polyfunctional dibenzofurans, showcasing the versatility of vinyl- and allyl-substituted aromatic compounds in cycloaddition reactions. researchgate.net The phenolic hydroxyl group can also influence the catalytic activity of the molecule or its derivatives in various chemical transformations.

Integration into Polymer Science

The bifunctionality of this compound, arising from its polymerizable allyl group and its phenolic moiety, allows for its incorporation into polymeric structures, leading to materials with tailored properties.

This compound is identified as a material building block and an organic monomer, indicating its utility in the synthesis of polymers. bldpharm.com The presence of the allyl group allows it to undergo polymerization, potentially in combination with other monomers, to form specialty polymers. The phenolic group can either be retained for its specific properties, such as antioxidant activity or as a site for further chemical modification post-polymerization.

The development of specialty polymers with specific chemical functions is a growing field. specificpolymers.com Monomers containing functional groups like allyl and hydroxyl are crucial in creating polymers for a wide range of applications. technochemical.com For example, biobased monomers derived from similar phenolic compounds like 2-methoxy-4-vinylphenol (B128420) are being explored for the preparation of new functional materials, including thermoplastics and thermosets. mdpi.com This suggests a pathway for the use of this compound in creating novel polymer architectures.

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom to scavenge free radicals. researchgate.netresearchgate.net Eugenol, the methoxy analogue of this compound, exhibits significant antioxidant and radical-scavenging activity. researchgate.netepa.gov This activity is crucial in preventing the oxidative degradation of materials, including polymers.

The antioxidant capacity of eugenol and its derivatives has been extensively studied, and it is established that the phenolic hydroxyl group is key to this function. its.ac.id By incorporating this compound into a polymer chain via its allyl group, the phenolic moiety can be tethered to the polymer backbone. This would result in a polymer with built-in antioxidant properties, potentially offering longer-lasting protection against degradation compared to traditional antioxidant additives that can leach out over time. The study of eugenol-related compounds has shown a correlation between their structure, including the nature of substituents on the aromatic ring, and their antioxidant and cytotoxic activities. nih.gov

Applications in Analytical Chemistry: Molecularly Imprinted Polymers (MIPs)

Molecularly Imprinted Polymers (MIPs) are synthetic materials designed to have specific recognition sites for a target molecule. biolscigroup.us The process involves polymerizing functional monomers and a cross-linker in the presence of a "template" molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and functionality to the template. biolscigroup.usmdpi.com

Phenolic compounds are often used as templates in the synthesis of MIPs for the selective extraction and analysis of this class of compounds from complex matrices like water or food samples. researchgate.netmdpi.com For instance, MIPs have been developed for the determination of 4-ethylphenol (B45693) and its precursors in red wine. nih.gov Given its defined structure, this compound can serve as an excellent template molecule for the creation of MIPs. These MIPs would possess binding sites specifically tailored for this compound and could be used for its selective extraction, sensing, or quantification in various samples.

The selection of functional monomers is critical for the successful imprinting of the template. scirp.org For a phenolic template like this compound, monomers capable of forming hydrogen bonds with the hydroxyl group, such as methacrylic acid or 4-vinylpyridine (B31050), would be suitable choices. mdpi.comnih.gov The resulting MIPs can be used as selective sorbents in solid-phase extraction or as recognition elements in chemical sensors.

Selective Recognition and Extraction in Sample Preparation

The technique of molecular imprinting has emerged as a powerful tool for creating synthetic polymers with tailor-made recognition sites for a specific target molecule. These molecularly imprinted polymers (MIPs) offer a high degree of selectivity and stability, making them valuable materials for selective sample preparation and extraction. nih.gov While direct studies on this compound are not extensively documented in publicly available research, the principles of molecular imprinting using structurally similar phenolic compounds provide a strong basis for its application in selective recognition and extraction.

Molecularly imprinted polymers are synthesized by polymerizing functional monomers and a cross-linker in the presence of a template molecule (in this case, this compound). The functional monomers arrange themselves around the template, forming a complex stabilized by interactions such as hydrogen bonding and hydrophobic interactions. After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template molecule. These cavities can then selectively rebind the target analyte from a complex matrix.

The selective extraction of phenolic compounds from various samples has been successfully demonstrated using MIPs. For instance, a molecularly imprinted polymer was synthesized using 4-hydroxyphenylacetic acid as a template for the selective extraction of hydroxylated metabolites from human urine samples. mdpi.comresearchgate.net This method showed high recovery values and specificity, underscoring the potential of MIPs in complex biological matrices. mdpi.comresearchgate.net Similarly, MIPs have been used for the dispersive solid-phase extraction of a range of phenolic compounds from aqueous samples, demonstrating the versatility of this approach. nih.gov

The key to successful molecular imprinting lies in the selection of appropriate functional monomers and polymerization conditions that promote strong and specific interactions with the template molecule. For this compound, the phenolic hydroxyl group can act as a hydrogen bond donor, while the allyl and isopropoxy groups can participate in hydrophobic and van der Waals interactions. Monomers such as 4-vinylpyridine and itaconic acid, which can form hydrogen bonds, and styrene, which provides hydrophobic interactions, have been used in the synthesis of MIPs for phenols. nih.govnih.gov

The performance of MIPs in selective extraction is often evaluated based on parameters like recovery percentage, imprinting factor (the ratio of binding capacity of the MIP to that of a non-imprinted polymer), and selectivity towards the target analyte over other structurally related compounds. The following table illustrates typical performance data for MIPs designed for phenolic compounds, which can be considered indicative of the potential performance for a this compound-imprinted polymer.

Parameter Value Reference Compound Source
Recovery94%4-Hydroxyphenylacetic Acid mdpi.com
Imprinting Factor (IF)1.16Phenol (B47542) nih.govnih.gov
Limit of Detection (LOD)1.22 mg/L4-Hydroxyphenylacetic Acid mdpi.com
Limit of Quantification (LOQ)3.69 mg/L4-Hydroxyphenylacetic Acid mdpi.com

This table presents data from studies on molecularly imprinted polymers for phenolic compounds analogous to this compound, as direct data for this specific compound is not available.

Sensor Development Based on Imprinted Materials

The high selectivity of molecularly imprinted polymers makes them excellent candidates for the recognition element in chemical sensors. exlibrisgroup.com By integrating an MIP with a transducer that can convert the binding event into a measurable signal, highly sensitive and selective sensors can be developed. youtube.com These sensors can be based on various transduction principles, including electrochemical, optical, and gravimetric methods. exlibrisgroup.com

In the context of this compound, an MIP-based sensor would involve the immobilization of a thin film of the imprinted polymer onto the surface of a transducer. nih.govyoutube.com When the sensor is exposed to a sample containing this compound, the target molecules selectively bind to the recognition sites in the MIP. This binding event alters the physical or chemical properties of the polymer film, which is then detected by the transducer.

Electrochemical sensors are a particularly promising application of MIPs. rsc.org In a typical configuration, an MIP film is coated onto an electrode. The binding of the target analyte can impede the flow of electrons to a redox probe in the solution, leading to a change in the electrochemical signal, which can be measured by techniques like differential pulse voltammetry or electrochemical impedance spectroscopy. nih.gov The magnitude of the change in the signal is proportional to the concentration of the analyte. rsc.org

The development of MIP-based sensors for various phenolic compounds has been reported, demonstrating the feasibility of this approach for this compound. For example, an electrochemical sensor for the determination of 17β-estradiol, a phenolic compound, was developed using a molecularly imprinted polymer, achieving a very low detection limit. rsc.org Another study reported the development of a sensor for kanamycin, where copper ions were used as a signal tracer to enhance the sensitivity. nih.gov

The performance of MIP-based sensors is characterized by their sensitivity (limit of detection), selectivity, response time, and stability. The table below provides examples of the performance of MIP-based electrochemical sensors for different analytes, illustrating the potential capabilities of a sensor designed for this compound.

Parameter Value Analyte Source
Limit of Detection (LOD)2.2 fM17β-estradiol rsc.org
Linearity Range1 × 10⁻¹⁴ M to 1 × 10⁻⁵ M17β-estradiol rsc.org
Limit of Detection (LOD)0.016 pMVenetoclax nih.gov
Linearity Range0.1 pM to 1.0 pMVenetoclax nih.gov
Limit of Detection (LOD)161 pMKanamycin nih.gov
Linearity Range0.55 nM to 550 nMKanamycin nih.gov

This table showcases performance data for molecularly imprinted polymer-based sensors for various analytes, as direct data for a this compound sensor is not available in the reviewed literature.

The adaptability of molecular imprinting allows for the creation of sensors with a wide range of applications, from environmental monitoring to clinical diagnostics. exlibrisgroup.com The development of a sensor for this compound based on imprinted materials would provide a valuable tool for its selective and sensitive detection in various matrices.

Future Research Directions and Challenges

Development of Novel Synthetic Routes with Enhanced Sustainability

A primary challenge in the study of 4-allyl-2-isopropoxyphenol is the development of efficient and environmentally benign synthetic methodologies. Traditional syntheses of similar phenol (B47542) ethers often rely on Williamson ether synthesis, which can involve harsh bases and solvents. Future research should focus on:

Green Catalysis: Investigating the use of phase-transfer catalysts or solid-supported catalysts to improve reaction efficiency and simplify purification.

Alternative Alkylating Agents: Exploring the use of less hazardous alkylating agents than traditional isopropyl halides.

Elucidation of Complex Reaction Mechanisms at the Molecular Level

A deep understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing reaction conditions and predicting its chemical behavior. Key areas for investigation include:

Kinetics and Thermodynamics: Performing detailed kinetic studies of the O-isopropylation of 4-allyl-catechol or related precursors to understand the reaction rates and energy profiles.

Byproduct Formation: Characterizing the formation of any byproducts during synthesis, such as those arising from C-alkylation or rearrangement of the allyl group, to devise strategies for minimizing their formation.

Metabolic Pathways: Research indicates that the metabolic pathway of this compound may differ from eugenol (B1671780). While eugenol can be metabolized to a reactive ortho-quinone, the isopropoxy group in this compound appears to prevent this, leading to a loss of skin sensitization potential in mouse models. ebi.ac.uk Further elucidation of its metabolic fate is a critical research direction.

Advanced Computational Modeling for Predictive Research

Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound, guiding experimental work and accelerating discovery. Future computational studies could include:

DFT Studies: Employing Density Functional Theory (DFT) to model the electronic structure, bond energies, and spectroscopic properties of the molecule. This can provide insights into its reactivity and potential interactions with other molecules.

Molecular Docking: If new biological targets are identified, molecular docking simulations can be used to predict the binding affinity and orientation of this compound within the active site of a receptor or enzyme.

Reaction Pathway Modeling: Simulating potential reaction pathways for its synthesis and degradation to identify the most energetically favorable routes and transition states.

Exploration of New Preclinical Biological Activities and Targets

While its analogue, eugenol (4-allyl-2-methoxyphenol), is known for a range of biological activities, including antifungal and anti-inflammatory properties, the biological profile of this compound is largely unexplored. nih.gov A significant research opportunity lies in:

Broad-Spectrum Screening: Conducting comprehensive screening of the compound against a wide array of biological targets, including bacterial and fungal strains, cancer cell lines, and inflammatory pathways.

Structure-Activity Relationship (SAR) Studies: Comparing the biological activity of this compound with eugenol and other related derivatives to understand how the isopropoxy group influences its biological function. The existing data showing a loss of skin sensitization compared to eugenol is a key starting point for such studies. ebi.ac.uk

Target Identification: In the event of promising biological activity, subsequent research would need to focus on identifying the specific molecular targets and mechanisms of action.

Design of Next-Generation Materials and Catalysts

The functional groups present in this compound—the phenolic hydroxyl, the allyl group, and the aromatic ring—make it an interesting candidate for applications in materials science.

Polymer Chemistry: The allyl group can potentially undergo polymerization or be used in thiol-ene "click" chemistry reactions to create novel polymers with tailored properties. The phenolic moiety can impart antioxidant or thermal stability to these materials.

Ligand Development: The molecule could serve as a ligand for metal catalysts. The electronic and steric effects of the isopropoxy group could modulate the catalytic activity and selectivity of the metal center in various organic transformations.

Functional Coatings and Adhesives: Derivatives of this compound could be explored for use in the development of functional coatings, adhesives, or composites, leveraging the reactivity of its functional groups to achieve desired material properties.

Q & A

Basic Research Questions

Q. What are reliable synthetic pathways for 4-Allyl-2-isopropoxyphenol, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves Friedel-Crafts alkylation or allylation of 2-isopropoxyphenol derivatives. Key parameters include catalyst selection (e.g., Lewis acids like AlCl₃) and temperature control (typically 60–80°C) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound . Optimizing stoichiometry of the allylating agent (e.g., allyl bromide) and monitoring reaction progress via TLC or HPLC ensures reproducibility.

Q. How should researchers characterize this compound structurally?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Identify allyl protons (δ ~5.0–6.0 ppm, multiplet) and isopropoxy groups (δ ~1.2–1.4 ppm, doublet for CH₃) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate purity.
  • FT-IR : Detect phenolic O-H stretches (~3200 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹). Cross-referencing with literature data minimizes misassignment .

Q. What stability considerations are critical for handling this compound in experiments?

  • Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the allyl group. Avoid prolonged exposure to light, as phenolic derivatives are prone to photodegradation. Use amber glassware and conduct stability assays (e.g., HPLC monitoring over 24–72 hours) to establish shelf-life .

Q. What safety protocols are essential when working with this compound?

  • Methodological Answer : Follow OSHA/NIOSH guidelines:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Engineering Controls : Use fume hoods for synthesis/purification steps.
  • Waste Disposal : Segregate phenolic waste and consult certified hazardous waste handlers for incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., allyl proton splitting patterns) may arise from solvent polarity or impurities. Replicate experiments using standardized conditions (e.g., CDCl₃ vs. DMSO-d₆). Cross-validate with high-resolution MS and X-ray crystallography (if crystalline) to confirm structural assignments .

Q. What strategies mitigate side reactions during functionalization of this compound?

  • Methodological Answer : Competing reactions (e.g., over-alkylation or polymerization) can be suppressed by:

  • Protecting Groups : Temporarily block the phenolic –OH with acetyl or tert-butyldimethylsilyl (TBDMS) groups.
  • Catalyst Tuning : Use milder Lewis acids (e.g., FeCl₃ instead of AlCl₃) to reduce electrophilic overactivity.
  • Kinetic Monitoring : Employ in-situ IR or Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically .

Q. How can computational modeling enhance understanding of this compound’s reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict electronic properties (HOMO/LUMO energies) and regioselectivity in electrophilic substitutions. Molecular docking studies may elucidate interactions with biological targets (e.g., enzymes), guiding drug discovery applications .

Q. What analytical methods quantify trace impurities in this compound samples?

  • Methodological Answer : Use hyphenated techniques:

  • LC-MS/MS : Detect and quantify sub-ppm levels of byproducts (e.g., dimerized allyl derivatives).
  • GC-FID : Monitor volatile impurities (e.g., residual solvents or unreacted allylating agents).
    Calibrate with spiked standards and validate via inter-laboratory comparisons .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results in studies involving this compound?

  • Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell line variability or solvent effects). Standardize protocols:

  • Positive/Negative Controls : Include reference compounds (e.g., known antioxidants for radical scavenging assays).
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates.
  • Orthogonal Assays : Confirm antioxidant activity via both DPPH and ORAC assays to rule out method-specific artifacts .

Tables for Key Data

Property Value/Technique Reference
Synthetic Yield (Optimized)68–72% (AlCl₃-catalyzed allylation)
¹H NMR (CDCl₃)δ 6.75 (s, 1H, aromatic), δ 5.2 (m, 2H)
Stability (RT, dark)>90% purity retained over 7 days

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